![molecular formula C8H9Cl2NO4S2 B7571942 Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate involves the inhibition of COX-2 activity, which in turn reduces the production of prostaglandins. Prostaglandins are known to play a role in inflammation, and their inhibition leads to a reduction in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are responsible for cell death.
Biochemical and physiological effects:
Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate has been found to have anti-inflammatory and anti-cancer effects. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate. One area of research could focus on improving the solubility of this compound to make it easier to work with in lab experiments. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of other diseases. Finally, research could be conducted to explore the mechanism of action of this compound in greater detail, which could lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate is a promising compound that has potential therapeutic applications due to its anti-inflammatory and anti-cancer properties. The synthesis of this compound involves the reaction of ethyl 2-aminoacetate with 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base. The mechanism of action of this compound involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. While this compound has several advantages in lab experiments, its low solubility is a limitation. Future research could focus on improving the solubility of this compound, investigating its potential therapeutic applications, and exploring its mechanism of action in greater detail.
Méthodes De Synthèse
The synthesis of Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate involves the reaction of ethyl 2-aminoacetate with 2,5-dichlorothiophene-3-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are known to play a role in inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO4S2/c1-2-15-7(12)4-11-17(13,14)5-3-6(9)16-8(5)10/h3,11H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMLKQQFVBMMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
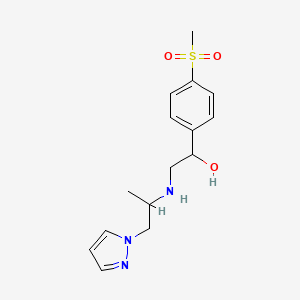
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
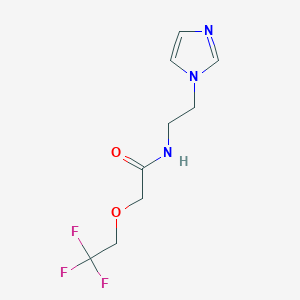
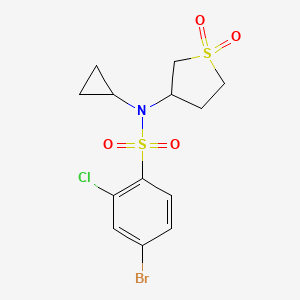
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
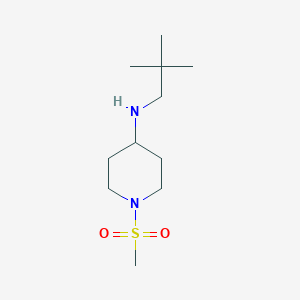
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)
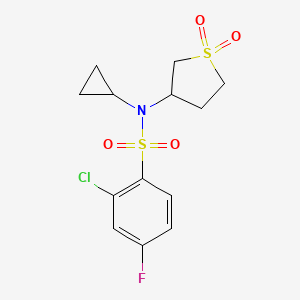
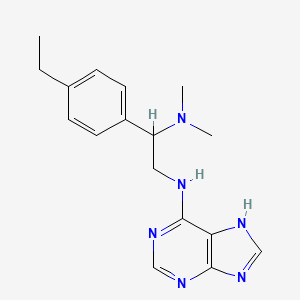
![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
